molecular formula C16H16O3S B3047555 1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl- CAS No. 14195-15-4

1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl-

Cat. No.: B3047555
CAS No.: 14195-15-4
M. Wt: 288.4 g/mol
InChI Key: VRJYQIIUEHYEGN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-12-8-10-15(11-9-12)20(18,19)13(2)16(17)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJYQIIUEHYEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14195-15-4
Record name NSC137964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-phenylpropan-1-one with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. This property allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(4-Methylphenyl)sulfonyl]-1-phenyl-1-propanone .
  • CAS Registry Number : 52481-46-6 .
  • Molecular Formula : C₁₆H₁₆O₃S .
  • Molecular Weight : 288.36 g/mol .
  • Structural Features: The compound consists of a propanone backbone with a phenyl group at position 1 and a p-toluenesulfonyl (tosyl) group at position 2. The sulfonyl group (SO₂) is electron-withdrawing, influencing reactivity and solubility .

Physicochemical Properties :

  • Solubility: Likely polar due to the sulfonyl group, suggesting moderate solubility in polar solvents (e.g., DMSO, acetone) and poor solubility in non-polar solvents (e.g., hexane) .
  • Reactivity : The tosyl group may act as a leaving group, enabling nucleophilic substitution reactions. The ketone at position 1 is susceptible to reduction or condensation reactions .

The following table summarizes key structural and functional differences between 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties References
1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- 52481-46-6 C₁₆H₁₆O₃S 288.36 Tosyl (position 3), phenyl (position 1) Polar, reactive sulfonyl group; potential enzyme inhibitor
1-(4-Biphenylyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone 868256-24-0 C₂₁H₁₅ClO₃S 382.86 Chlorophenylsulfonyl (position 3), biphenyl (position 1) Enhanced steric bulk; potential for halogen bonding in drug design
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloxime 477867-83-7 C₁₇H₁₈ClNO₃S 367.85 Tosyl (position 3), chlorophenyl (position 1), oxime (position 2) Oxime modification increases stability; possible chelating agent
2-(Dimethylamino)-1-phenylpropanone hydrochloride 10105-90-5 C₁₁H₁₅NO·HCl 213.70 Dimethylamino (position 2), phenyl (position 1) Basic amino group; cathinone derivative with stimulant properties
1-(4-Methoxyphenyl)propan-1-one 121-97-1 C₁₀H₁₂O₂ 164.20 Methoxyphenyl (position 1) Simple aromatic ketone; used in fragrances and flavorings
Key Structural and Functional Differences :

Substituent Effects: Sulfonyl vs. Amino Groups: The tosyl group in the target compound enhances polarity and reactivity compared to the dimethylamino group in cathinone derivatives (e.g., 2-(dimethylamino)-1-phenylpropanone) . Sulfonyl groups improve binding to enzymatic active sites, while amino groups increase basicity and bioavailability . Halogenated vs.

Modifications to the Propanone Backbone: Oxime Derivatives: The O-methyloxime variant (CAS 477867-83-7) modifies the ketone to an oxime, increasing stability against nucleophilic attack and enabling coordination to metal ions . Biphenyl vs.

Thermodynamic and Solubility Trends: Higher molecular weight compounds (e.g., C₂₁H₁₅ClO₃S, 382.86 g/mol) exhibit lower volatility and slower diffusion rates compared to simpler analogs like 1-(4-methoxyphenyl)propan-1-one (164.20 g/mol) . The sulfonyl group reduces lipophilicity (calculated LogP ~2.5 for the target compound) compared to methoxy-substituted propanones (LogP ~1.8), affecting membrane permeability .

Research Findings :
  • Synthetic Utility : The tosyl group in the target compound facilitates nucleophilic displacement reactions, making it a versatile intermediate for synthesizing sulfonamide derivatives .
  • Biological Activity: Sulfonyl-containing propanones show promise in inhibiting tyrosine kinases, with IC₅₀ values in the micromolar range, as demonstrated in studies on similar structures .

Q & A

Q. What are the standard synthetic routes for 1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl-?

Methodological Answer: The compound is typically synthesized via sulfonylation of a propanone precursor. A common approach involves reacting a phenylpropanone derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). For example, sulfanyl ketone derivatives are synthesized via nucleophilic substitution at the ketone position, followed by oxidation to stabilize the sulfonyl group . Key steps include:

  • Sulfonylation: Introduction of the 4-methylphenylsulfonyl group using sulfonyl chlorides.
  • Purification: Column chromatography or recrystallization to isolate the product.
  • Validation: Confirmation via 1H NMR^{1}\text{H NMR} (aromatic proton integration) and mass spectrometry (molecular ion peak matching theoretical mass).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: A combination of spectroscopic methods is recommended:

  • 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}: To resolve aromatic protons (δ 7.2–8.1 ppm for phenyl and 4-methylphenyl groups) and confirm sulfonyl attachment (downfield shift of adjacent protons) .
  • IR Spectroscopy: Identification of the sulfonyl group (S=O stretching at 1150–1350 cm1^{-1}) and ketone (C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry (EI-MS): Detection of molecular ion peaks (e.g., [M+^+] at m/z 290–300 range) and fragmentation patterns .
  • X-ray Crystallography (Advanced): For absolute configuration determination, as demonstrated in sulfonyl-substituted naphthofuran derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

Methodological Answer: Byproduct formation (e.g., over-oxidation or incomplete sulfonylation) can be mitigated through:

  • Controlled Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to ketone precursor to avoid excess reagent .
  • Temperature Modulation: Conduct reactions at 0–5°C to suppress side reactions, followed by gradual warming to room temperature .
  • Catalyst Screening: Test bases like DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity .
  • In Situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What mechanistic insights explain the compound’s reactivity in oxidation/reduction reactions?

Methodological Answer: The sulfonyl group acts as an electron-withdrawing moiety, influencing reactivity:

  • Oxidation: The ketone moiety may undergo Baeyer-Villiger oxidation to form lactones or esters, while the sulfonyl group resists further oxidation under mild conditions .
  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H2_2) selectively reduces the ketone to a secondary alcohol, leaving the sulfonyl group intact due to its stability .
  • Substitution Reactions: The α-proton to the sulfonyl group is acidic (pKa ~10–12), enabling deprotonation and nucleophilic substitution with alkyl halides or amines .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

Methodological Answer: Discrepancies may arise from variations in:

  • Purity Standards: Ensure ≥95% purity (via HPLC) to exclude confounding impurities .
  • Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC values) and control pH/temperature .
  • Structural Analogues: Compare activity against sulfonyl-modified derivatives (e.g., sulfoxides or sulfonamides) to isolate pharmacophore contributions .
  • Computational Modeling: Perform docking studies to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer: Systematic SAR studies require:

  • Scaffold Modification: Synthesize derivatives with variations in:
    • Sulfonyl Substituents: Replace 4-methylphenyl with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO2_2) groups .
    • Ketone Position: Introduce branching or halogenation at the propanone chain .
  • Biological Testing: Use high-throughput screening against target pathogens or enzymes .
  • Data Correlation: Apply QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. How can computational methods aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility and lipid membrane permeability using force fields like AMBER or CHARMM .
  • DFT Calculations: Predict redox potentials (for oxidation/reduction behavior) and electrostatic potential maps (for nucleophilic attack sites) .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity profiles .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproduce Experiments: Verify synthesis and purification steps across independent labs.
  • Cross-Validate Techniques: Compare melting points with DSC (Differential Scanning Calorimetry) and spectral data with high-resolution MS/MS .
  • Consult Databases: Cross-reference with NIST Chemistry WebBook or PubChem for consensus values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl-
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1-Propanone,2-[(4-methylphenyl)sulfonyl]-1-phenyl-

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